Hexadec-13-en-5-yn-7-ol
Description
Hexadec-13-en-5-yn-7-ol is an organic compound with the molecular formula C₁₆H₂₈O It is characterized by the presence of both an alkene and an alkyne functional group, as well as a hydroxyl group
Properties
CAS No. |
917883-04-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-13-en-5-yn-7-ol |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h5,7,16-17H,3-4,6,8-11,13,15H2,1-2H3 |
InChI Key |
QYSHSBOHQOMIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CCCCCC=CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadec-13-en-5-yn-7-ol can be achieved through several methods. One common approach involves the partial hydrogenation of a precursor compound containing multiple triple bonds. For instance, starting from a compound like dodec-11-yn-1-ol, a series of reactions including partial hydrogenation and functional group transformations can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexadec-13-en-5-yn-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be selectively reduced to yield saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadec-13-en-5-yn-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadec-13-en-5-yn-7-ol involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and processes. For instance, its hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexadec-11-en-1-ol: Similar in structure but lacks the alkyne group.
Tetradec-11-en-1-ol: Shorter carbon chain and different functional group positioning.
Hexadec-11-yn-1-ol: Contains an alkyne group but differs in the position of the functional groups.
Uniqueness
Hexadec-13-en-5-yn-7-ol is unique due to its specific combination of functional groups and carbon chain length
Biological Activity
Hexadec-13-en-5-yn-7-ol, a long-chain unsaturated alcohol, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules known as hydroxy fatty acids (HFAs), which are characterized by the presence of a hydroxyl group on a long aliphatic chain. The following sections will detail the biological activities associated with this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.
This compound is structurally defined as follows:
- Molecular Formula : C₁₆H₂₈O
- IUPAC Name : this compound
- Functional Groups : Hydroxyl (-OH), Alkene (C=C), Alkyne (C≡C)
This compound's unique structure contributes to its diverse biological activities, particularly in cancer research and neuroprotection.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study focused on hydroxy fatty acids demonstrated that certain HFAs could inhibit the growth of human cancer cells, such as A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell proliferation and survival .
Table 1: Antiproliferative Effects of Hydroxy Fatty Acids
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 25 | HDAC inhibition |
| 9-Hydroxyoleic Acid | HT29 | 30 | Histone acetylation |
| 6-(S)-Hydroxypalmitic Acid | Caco-2 | 20 | STAT3 inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound has been shown to selectively inhibit class I HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle arrest .
- Apoptosis Induction : In studies involving neuroprotective effects, this compound has been linked to alterations in apoptosis-related protein expressions, such as Bcl-2 and Bax, suggesting a role in promoting cell survival under stress conditions .
- Neuroprotective Effects : In models of corticosterone-induced apoptosis in PC12 cells, the compound demonstrated protective effects by modulating apoptosis-related pathways, thereby reducing cell death .
Case Study: Neuroprotection in PC12 Cells
A specific study assessed the neuroprotective properties of this compound against corticosterone-induced damage in PC12 cells. The treatment with this compound resulted in:
- Increased expression of anti-apoptotic proteins (Bcl-2).
- Decreased levels of pro-apoptotic markers (Bax, Caspase 3).
- Enhanced cell viability compared to untreated controls.
The findings suggest that this compound could be a candidate for further research into neurodegenerative diseases where oxidative stress plays a pivotal role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
